ETHYL 4-[(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)AMINO]BENZOATE
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Overview
Description
ETHYL 4-[(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)AMINO]BENZOATE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)AMINO]BENZOATE typically involves a multi-step process. One common synthetic route includes the Claisen–Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in a basic medium, followed by esterification with carboxylic acids in the presence of phosphoryl chloride and anhydrous zinc chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)AMINO]BENZOATE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
ETHYL 4-[(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)AMINO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Due to its structural similarity to other bioactive compounds, it is investigated for its potential therapeutic properties, including anti-inflammatory and antic
Properties
Molecular Formula |
C25H18N2O4S |
---|---|
Molecular Weight |
442.5g/mol |
IUPAC Name |
ethyl 4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]benzoate |
InChI |
InChI=1S/C25H18N2O4S/c1-2-30-23(28)16-7-10-17(11-8-16)26-25-27-21(14-32-25)20-13-19-18-6-4-3-5-15(18)9-12-22(19)31-24(20)29/h3-14H,2H2,1H3,(H,26,27) |
InChI Key |
SSNYNVBPHMUHHK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Origin of Product |
United States |
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